6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride
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Overview
Description
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 6-position of the pyridine ring, along with N-ethyl and N-(2-methoxyethyl) substituents on the amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-aminopyridine.
N-Alkylation: The 2-aminopyridine undergoes N-alkylation with ethyl bromide to introduce the N-ethyl group.
N-Alkylation with 2-Methoxyethyl Group: The intermediate product is further alkylated with 2-methoxyethyl chloride to introduce the N-(2-methoxyethyl) group.
Chloromethylation: The final step involves the chloromethylation of the pyridine ring at the 6-position using formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: N-oxides are the primary products.
Reduction: Amine derivatives are formed.
Scientific Research Applications
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)-N-methyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride
- 6-(chloromethyl)-N-ethyl-N-(2-ethoxyethyl)pyridin-2-amine hydrochloride
- 6-(bromomethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride
Uniqueness
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group at the 6-position and the N-ethyl and N-(2-methoxyethyl) groups on the amine nitrogen make it a versatile compound for various applications.
Properties
CAS No. |
1803589-27-6 |
---|---|
Molecular Formula |
C11H18Cl2N2O |
Molecular Weight |
265.2 |
Purity |
0 |
Origin of Product |
United States |
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